Product packaging for 7-Pyrrolidin-1-ylthieno[3,2-b]pyridine(Cat. No.:)

7-Pyrrolidin-1-ylthieno[3,2-b]pyridine

Cat. No.: B7619058
M. Wt: 204.29 g/mol
InChI Key: VBOHCUSHIZVBFN-UHFFFAOYSA-N
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Description

7-Pyrrolidin-1-ylthieno[3,2-b]pyridine is a high-value heterocyclic compound serving as a critical intermediate in pharmaceutical research and development. Its structure is of significant interest in medicinal chemistry, particularly as a bioisosteric replacement for quinoline and other classic heterocycles in drug discovery programs. This substitution strategy aims to enhance solubility, improve bioavailability, and modulate affinity for biological targets through the potential formation of additional hydrogen bonds . Research Applications and Value The primary research value of this compound lies in its application as a potent scaffold for antimalarial agents . Structure-Activity Relationship (SAR) studies have determined that the thienopyrimidine scaffold substituted at the 4-position with a pyrrolidine group represents one of the most effective structures for inhibiting Plasmodium falciparum Choline Kinase (PfCK) . This enzyme is a validated drug target in malaria, as its inhibition disrupts the parasite's Kennedy pathway, preventing the synthesis of essential phospholipids for membrane formation and leading to parasite death . As a key building block, this compound is integral to the synthesis of novel compounds explored under a Host-Directed Therapy (HDT) approach to combat malaria . Beyond antimalarial research, thieno[3,2-b]pyridine derivatives are widely investigated for their utility in other therapeutic areas. These include serving as kinase inhibitors in oncology research and as core structures for developing agents targeting the central nervous system . The compound's defined heterocyclic system provides a versatile platform for further chemical functionalization to probe various biological mechanisms. Handling and Storage This product is supplied as a solid. For optimal stability, it should be stored in a cool, dark, and dry environment at room temperature . Researchers should consult the Safety Data Sheet (SDS) prior to handling. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B7619058 7-Pyrrolidin-1-ylthieno[3,2-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-pyrrolidin-1-ylthieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-7-13(6-1)10-3-5-12-9-4-8-14-11(9)10/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOHCUSHIZVBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C(=NC=C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Thieno 3,2 B Pyridine Core: Specific Structural and Electronic Considerations

The thieno[3,2-b]pyridine (B153574) core is an aromatic heterocyclic system with distinct structural and electronic features. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment. This electronic character influences the molecule's reactivity, intermolecular interactions, and potential biological activity.

The thieno[3,2-b]thiophene (B52689) framework, a related isoelectronic system, is known for its utility in organic electronics, highlighting the interesting electronic properties of such fused thiophene systems. researchgate.net The nitrogen atom in the pyridine ring of thieno[3,2-b]pyridine acts as a hydrogen bond acceptor, a crucial feature for molecular recognition in biological systems. hmdb.ca The specific arrangement of the fused rings in the thieno[3,2-b] isomer results in a planar structure with a unique distribution of electron density, which can be computationally modeled to predict its chemical behavior.

Rationale for Academic Investigation of 7 Pyrrolidin 1 Ylthieno 3,2 B Pyridine

Advanced Strategies for Thieno[3,2-b]pyridine Ring System Construction

The thieno[3,2-b]pyridine core is a versatile heterocyclic scaffold present in numerous pharmacologically active compounds. rsc.org Its synthesis is a subject of significant interest in medicinal and materials chemistry, with several advanced methods being developed for its efficient construction. nih.govacs.org

Ring-Closing Reactions and Heteroannulation Approaches

The assembly of the fused thieno[3,2-b]pyridine ring system is commonly achieved by constructing one of the heterocyclic rings onto a pre-existing, functionalized partner. This can involve forming the pyridine (B92270) ring on a thiophene (B33073) precursor or, conversely, annulating the thiophene ring onto a pyridine derivative. abertay.ac.uk

One notable heteroannulation strategy is the aza-[3+3] cycloaddition. For instance, the reaction of suitable precursors promoted by coupling agents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) can lead to the formation of thieno[3,2-b]pyridin-5(4H)-one derivatives. This reaction proceeds through a regioselective tandem sequence involving a C-1,4 conjugate addition followed by an intramolecular N-1,2-addition, ultimately yielding the fused bicyclic system. researchgate.net

Another classical approach involves reacting ortho-halogenated pyridine derivatives that contain an activated methylene (B1212753) group with reagents like carbon disulfide or phenyl isothiocyanate. abertay.ac.uk For example, a 3-halo-2-cyanomethylpyridine can react with carbon disulfide in the presence of a base to form a dianion intermediate that subsequently cyclizes to build the thiophene ring, yielding the thieno[3,2-b]pyridine scaffold. researchgate.net

ReactantsReagents/ConditionsProductMechanism Highlights
3-Carboxy-4-cyanomethyl-2-pyridone derivatives1. BOP, DIPEA, DMF, rt2. K₂CO₃, DMF, rtThieno[3,2-b]pyridin-5(4H)-one derivativesAza-[3+3] cycloaddition proceeding via tandem C-1,4 conjugate addition and intramolecular N-1,2-addition (amide bond formation), followed by aromatization. researchgate.net

Palladium-Catalyzed Carbon-Heteroatom Bond Formation in Heterocyclic Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing and constructing heterocyclic systems. The Suzuki-Miyaura coupling, for example, has been effectively used to introduce aryl or heteroaryl substituents onto the thieno[3,2-b]pyridine core. This involves the reaction of a halogenated thieno[3,2-b]pyridine, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, with a suitable boronic acid or its derivative in the presence of a palladium catalyst and a base.

Furthermore, direct C-H activation has emerged as an efficient strategy. Palladium catalysts, often paired with specialized phosphine (B1218219) ligands like X-Phos, can mediate the direct arylation of C-H bonds on the thiophene moiety of the thieno[3,2-b]pyridine system, avoiding the need for pre-functionalized starting materials.

ReactantsReagents/ConditionsProductReaction Type
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Potassium aryltrifluoroboratePdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Dioxane/H₂O (4:1), 80 °CMethyl 3-arylthieno[3,2-b]pyridine-2-carboxylatesSuzuki-Miyaura Cross-Coupling

Electrochemical Synthesis of Thienopyridine Scaffolds

The application of electrochemical methods for the direct construction of the thieno[3,2-b]pyridine ring system is not widely documented in the literature. Electrochemical techniques are more commonly noted for their role in characterizing the photophysical and electronic properties of thienopyridine isomers and related fused systems. nih.gov For example, cyclic voltammetry is often used to study the redox behavior of these compounds. nih.gov While electro-organic synthesis is a burgeoning field for creating complex molecules, including other fused heterocycles through C-S or C-N bond formation, its specific application to forge the thieno[3,2-b]pyridine core via cyclization remains an area for further research and development. chemrxiv.orgthieme-connect.de A recent study detailed the electrochemical synthesis of thienoacenes via a double C-S cyclization, highlighting the potential of this approach for sulfur-containing heterocycles. chemrxiv.org

Multi-component Reactions for Thienopyridine Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient route to complex molecules. The Gewald reaction is a classic and versatile MCR for synthesizing 2-aminothiophenes. These thiophenes are crucial intermediates that can be further elaborated to construct the fused pyridine ring of the thieno[2,3-b]pyridine (B153569) system, an isomer of the target scaffold. rsc.org This approach involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. The resulting highly substituted 2-aminothiophene can then undergo subsequent cyclization reactions to form the fused pyridine ring.

Installation and Functionalization of the Pyrrolidine Moiety at the 7-Position

The synthesis of the specific target compound, this compound, requires the precise introduction of a pyrrolidine ring at the C-7 position of the thieno[3,2-b]pyridine core. This is typically achieved through regioselective amination.

Regioselective Amination Reactions

The most direct and widely employed method for installing an amine substituent onto an aromatic or heteroaromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective on electron-deficient rings containing a good leaving group, such as a halogen.

For the synthesis of this compound, the key precursor is 7-Chlorothieno[3,2-b]pyridine. The chlorine atom at the 7-position serves as an excellent leaving group, and the position is activated towards nucleophilic attack by the electron-withdrawing effect of the fused pyridine ring's nitrogen atom. The reaction involves treating 7-Chlorothieno[3,2-b]pyridine with pyrrolidine, often with heating, to displace the chloride and form the desired C-N bond. nih.gov This type of substitution on pyridine and related heterocycles is a common and powerful transformation in medicinal chemistry. iitg.ac.in

ReactantsReagents/ConditionsProductReaction Type
7-Chlorothieno[3,2-b]pyridine, PyrrolidineHeat, optional base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO)This compoundNucleophilic Aromatic Substitution (SNAr) nih.gov

An important alternative for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its broad scope and functional group tolerance, effectively coupling aryl halides with a wide variety of amines, including cyclic secondary amines like pyrrolidine. chemrxiv.org This method involves reacting the 7-halothieno[3,2-b]pyridine with pyrrolidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). While potentially more costly, this method can offer milder conditions and higher yields, especially for less reactive substrates. kuleuven.be

Stereoselective Introduction of Chiral Pyrrolidine Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical chemistry. For structures incorporating a chiral pyrrolidine ring, such as derivatives of this compound, achieving high stereoselectivity is critical. A prominent strategy for this is the 1,3-dipolar cycloaddition reaction, which can be rendered stereoselective through the use of chiral catalysts.

One effective approach involves a one-pot, three-component reaction utilizing an isatin, a secondary amino acid (such as L-proline), and a dipolarophile. nih.gov The mechanism proceeds through the formation of an azomethine ylide intermediate. The initial condensation between the secondary amino acid and an aldehyde or ketone generates an intermediate that, upon decarboxylation, forms the ylide. nih.gov This dipole then reacts with a suitable dipolarophile in a cycloaddition reaction to construct the five-membered pyrrolidine ring. nih.gov

To control the stereochemistry of the final product, heterogeneous chiral catalysts, such as L-proline functionalized magnetic nanorods, have been developed. nih.gov These catalysts guide the approach of the reactants, leading to the preferential formation of one diastereomer over another. For instance, in the synthesis of spirocyclic pyrrolidines, this method has been shown to produce the endo-isomer in high yields and with a high degree of diastereoselectivity. nih.gov The stereochemistry of the resulting heterocyclic compounds is typically confirmed using advanced NMR spectroscopy techniques, including COSY, HSQC, and HMBC. nih.gov While this method has been demonstrated for spiro-heterocycles, its principles are applicable to the synthesis of other chiral pyrrolidine-containing scaffolds. nih.gov

Green Chemistry Principles in the Synthesis of Thienopyridine Derivatives

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov For the synthesis of thienopyridine derivatives, these principles are being applied through innovative techniques such as biocatalysis and the use of sustainable reaction media. acs.orgrsc.org Methodologies like microwave-assisted synthesis, the use of green catalysts, and one-pot multicomponent reactions are becoming increasingly prevalent. nih.gov These approaches offer significant advantages, including shorter reaction times, higher yields, purer products, and lower processing costs. acs.org

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis has emerged as a powerful tool in pharmaceutical synthesis, offering unparalleled selectivity and mild reaction conditions. nih.gov Enzymes can perform complex chemical transformations with high regio-, stereo-, and enantioselectivity, often reducing the number of steps required in a synthetic route compared to classical methods. nih.gov

In the context of the thienopyridine scaffold, enzyme-mediated transformations are well-documented, particularly in the metabolic activation of antithrombotic prodrugs like clopidogrel (B1663587) and prasugrel. nih.gov The bioactivation of these compounds involves oxidation steps catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2C19, CYP3A4, CYP1A2, and CYP2B6, to form the active thiol metabolites. nih.gov

Beyond native metabolic pathways, researchers have harnessed other enzymatic systems for preparative synthesis. Fungal peroxygenases, for example, have been successfully used for the biocatalytic synthesis of thienopyridine metabolites. nih.gov These enzymes can catalyze reactions like the hydroxylation of the thiophene ring, a key step in the activation cascade. nih.gov The use of whole-cell systems or isolated enzymes provides a sustainable alternative to traditional chemical reagents for specific oxidative transformations. rsc.orgnih.gov

Table 1: Examples of Enzyme-Mediated Transformations on Thienopyridine Scaffolds
Enzyme/SystemTransformationSubstrate ExampleKey FindingReference
Cytochrome P450 (e.g., CYP2C19, CYP3A4)Oxidation/HydroxylationClopidogrelCatalyzes the two-step bioactivation to the active thiol metabolite. nih.gov
Fungal Peroxygenase (from Agrocybe aegerita, MroUPO)Thiophene Ring HydroxylationClopidogrelEnables the semi-preparative synthesis of the 2-oxo-clopidogrel metabolite under mild conditions. nih.gov
Cytochrome P450 (e.g., CYP2B6, CYP2C9, CYP2C19)Metabolic BioactivationPrasugrelCatalyzes the conversion of the prodrug into its pharmacologically active thiol metabolite. nih.gov

Sustainable Solvent Systems and Reaction Conditions

A key aspect of green chemistry involves replacing volatile and toxic organic solvents with more environmentally benign alternatives and employing energy-efficient reaction conditions.

Microwave-assisted synthesis has been recognized as a valuable green chemistry tool for the synthesis of pyridine and its fused derivatives. acs.orgnih.gov Reactions conducted under microwave irradiation, often using ethanol (B145695) as a solvent, demonstrate significant rate enhancements. acs.org This leads to drastically reduced reaction times (from hours to minutes) and often results in higher yields and cleaner product profiles, minimizing the need for extensive purification. acs.orgnih.gov

The choice of solvent itself is critical. While traditional syntheses of thienopyridines have employed solvents like DMF or dioxane, a shift towards greener options is evident. researchgate.net Ethanol is frequently used as a solvent for both conventional heating and microwave-assisted reactions. acs.orgresearchgate.net In some derivatization reactions, liquid carboxylic acids have been used as both the solvent and the reactant, streamlining the process. nih.gov Furthermore, performing reactions in aqueous media or under solvent-free conditions represents an ideal green chemistry scenario, which is an active area of research. nih.govnih.gov

Table 2: Comparison of Conventional vs. Green Reaction Conditions for Pyridine/Thienopyridine Synthesis
ParameterConventional MethodsGreen/Sustainable MethodsReference
Energy SourceConventional heating (reflux)Microwave irradiation acs.orgnih.gov
SolventsDMF, Dioxane, ChloroformEthanol, Water, Liquid Carboxylic Acids acs.orgresearchgate.netnih.gov
Reaction TimeSeveral hours2-7 minutes acs.org
CatalysisHomogeneous base/acid catalysts (e.g., KOH, EtONa, Piperidine)Reusable heterogeneous catalysts, biocatalysts nih.govresearchgate.net
EfficiencyVariable yields, potential for side productsExcellent yields (82-94%), high product purity acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. It is a powerful tool for predicting the activity of novel compounds and for optimizing lead structures.

The development of a QSAR model begins with a dataset of compounds with known biological activities, typically IC₅₀ or GI₅₀ values. For the thieno[3,2-b]pyridine class, this would involve synthesizing and testing a series of analogues with varied substituents at different positions. The structures are represented by numerical descriptors (e.g., electronic, steric, hydrophobic properties), which are then correlated with activity using statistical methods.

A 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors successfully built predictive models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models yielded high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating good predictive power. nih.govrsc.org For a series including this compound, a similar model could be developed. The resulting contour maps from CoMFA and CoMSIA would visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, guiding the design of new derivatives with improved potency.

Table 2: Example of 3D-QSAR Model Validation Parameters

Modelq² (Cross-validated)r² (Non-cross-validated)r²_pred (External validation)
CoMFA0.7830.9440.851
CoMSIA0.7280.9820.814
Data from a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, illustrating the statistical validation of the models. rsc.org

The core of QSAR modeling lies in the algorithms used to correlate structural descriptors with activity. Traditional methods include Partial Least Squares (PLS) regression, which is commonly used in CoMFA and CoMSIA. Modern QSAR studies increasingly employ a variety of machine learning algorithms to handle complex, non-linear relationships.

These algorithms can include Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). If a large dataset of thieno[3,2-b]pyridine derivatives were available, these machine learning approaches could be applied to develop robust QSAR models. These models could potentially capture more complex structure-activity relationships than linear methods, leading to more accurate predictions for new compounds like this compound and its analogues.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. This approach can be either structure-based (relying on the 3D structure of the target) or ligand-based (relying on the structure of known active compounds).

For the thieno[3,2-b]pyridine scaffold, structure-based virtual screening would involve docking large compound databases (e.g., ZINC, ChEMBL) into the active site of a target kinase. This can identify novel chemotypes that fit the binding pocket. Ligand-based virtual screening, on the other hand, could use a known active thieno[3,2-b]pyridine derivative as a template to search for compounds with similar shapes or pharmacophoric features. A study on thieno[3,2-b]pyridinone derivatives utilized a scaffold hopping strategy to design novel compounds, a process often aided by virtual screening techniques. nih.gov Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore has been shown to afford highly selective kinase inhibitors, demonstrating the power of these discovery methodologies. nih.govresearchgate.net The identification of this compound as a potential inhibitor for a specific target could be the starting point for extensive virtual screening campaigns to discover next-generation inhibitors with improved properties.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) encompasses a variety of computational techniques that utilize the structural information of known active compounds to identify new molecules with similar biological activities from large chemical databases. For a compound like this compound, where experimental data on its biological targets might be limited, LBVS can be a powerful initial step.

One of the primary methods in LBVS is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. By creating a pharmacophore model based on a set of known active thienopyridine derivatives, it is possible to screen large virtual libraries for compounds that match this pharmacophoric fingerprint. For instance, a pharmacophore model for kinase inhibitors based on the thieno[3,2-b]pyridine scaffold might include a hydrogen bond acceptor feature corresponding to the pyridine nitrogen and a hydrophobic feature representing the thiophene ring.

Another key LBVS technique is 3D Quantitative Structure-Activity Relationship (3D-QSAR) . This method establishes a mathematical correlation between the 3D properties of a series of compounds and their biological activities. In a hypothetical 3D-QSAR study of this compound analogs, different substitutions on the pyrrolidine ring or the thienopyridine core would be correlated with their inhibitory potency against a particular kinase. The resulting model, often visualized as contour maps, can highlight regions where steric bulk or electrostatic interactions are favorable or unfavorable for activity, thus guiding the design of more potent derivatives. nih.gov Such studies have been successfully applied to thieno[2,3-b]pyridine derivatives to elucidate the structural requirements for inhibiting protein kinase C theta (PKC-θ). nih.gov

Table 1: Hypothetical Ligand-Based Virtual Screening Results for this compound Analogs
AnalogModificationPharmacophore Fit ScorePredicted IC50 (µM)
1Parent Compound0.851.2
23-hydroxy-pyrrolidine0.920.5
33-fluoro-pyrrolidine0.880.9
42-methyl-thieno[3,2-b]pyridine0.753.5

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a biological target is known, structure-based virtual screening (SBVS) can be employed to identify potential ligands. This approach relies on molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The binding affinity is then estimated using a scoring function.

For this compound, SBVS would involve docking the compound into the active sites of a panel of known protein structures, particularly kinases, to predict its most likely biological targets. The thieno[3,2-b]pyridine core is known to interact with the hinge region of the ATP-binding site of many kinases. nih.gov Molecular docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the pyridine nitrogen of the thienopyridine scaffold can form a crucial hydrogen bond with a backbone amide in the kinase hinge region, a common binding motif for ATP-competitive inhibitors. The pyrrolidine moiety at the 7-position can extend into a more solvent-exposed region of the active site, and modifications to this group could be explored to enhance selectivity and potency. Docking studies on related thieno[2,3-b]pyridine derivatives have been instrumental in understanding their binding modes as PIM-1 kinase inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against Selected Kinases
Kinase TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
PIM-1-9.2Val126, Leu174, Asp186H-bond with hinge region
CDK2-8.5Leu83, Phe80, Asp86Hydrophobic interactions in ATP pocket
VEGFR2-8.1Cys919, Val848, Asp1046H-bond and hydrophobic contacts

Computational Inference Methods for Biological Target and Pathway Identification

Beyond virtual screening, computational methods can be used to infer the biological targets and pathways affected by a compound, providing a broader understanding of its pharmacological profile.

Bioactivity Profiling and Connectivity Analysis

Connectivity mapping is a powerful bioinformatics tool that links gene expression profiles with the biological effects of small molecules. If the gene expression signature of cells treated with this compound is determined, it can be compared to a reference database of gene expression changes induced by a large collection of perturbagens (including small molecules with known mechanisms of action). A strong correlation between the gene expression signature of this compound and that of a known kinase inhibitor, for example, would provide strong evidence that the compound acts through a similar mechanism.

Cheminformatics and Bioinformatics Integration

The integration of cheminformatics and bioinformatics is crucial for a holistic understanding of a compound's biological effects. Cheminformatics tools can be used to analyze the physicochemical properties, structural features, and chemical similarity of this compound and its analogs. This information can then be integrated with bioinformatics data, such as genomic and proteomic profiles of cancer cell lines, to identify potential biomarkers of drug sensitivity or resistance.

For instance, by correlating the in vitro activity of a series of thienopyridine derivatives across a panel of cancer cell lines with their corresponding genomic data, it may be possible to identify specific mutations or gene expression patterns that confer sensitivity to these compounds. This integrated approach can facilitate the identification of patient populations most likely to respond to treatment with this compound and can aid in the design of more targeted clinical trials. The integration of pharmacological and CRISPR screens has proven to be a powerful method for elucidating drug mechanisms of action. biorxiv.org

Table 3: Hypothetical Integrated Analysis for this compound
Data TypeAnalysis MethodInferred Biological Insight
Chemical StructureSimilarity SearchHigh similarity to known PIM-1 kinase inhibitors
Gene Expression DataConnectivity MapStrong positive correlation with mTOR inhibitors
Genomic DataBiomarker AnalysisIncreased sensitivity in cell lines with KRAS mutations

Structure Activity Relationship Sar Studies of 7 Pyrrolidin 1 Ylthieno 3,2 B Pyridine and Analogues

General Principles of Thienopyridine Structure-Activity Relationships

Thienopyridines are a versatile class of heterocyclic compounds recognized for their broad spectrum of biological activities and their utility as highly modifiable scaffolds in pharmaceutical design. researchgate.net There are six distinct thienopyridine isomers, which have demonstrated a range of biological effects and have been incorporated into drugs approved by the FDA. nih.gov The scaffold is a key component in treatments for cardiovascular and central nervous system (CNS) diseases, as well as in agents with anti-inflammatory, anti-infective, and antitumor properties. nih.gov

The development of thienopyridine derivatives often focuses on understanding how functional groups contribute to biological effects to establish a reliable SAR. researchgate.net For instance, in the context of anti-proliferative agents, thieno[2,3-b]pyridines have been extensively studied, leading to analogues with potent activity against cancer cell lines. researchgate.net Similarly, SAR studies on thieno[2,3-b]pyridine (B153569) derivatives as hepatic gluconeogenesis inhibitors have shown that modifications to the core can significantly improve potency and drug-like properties. nih.gov The thienopyridine core can also influence key characteristics like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov In the context of kinase inhibition, the thieno[3,2-b]pyridine (B153574) core is particularly attractive because its weak interaction with the highly conserved kinase hinge region can facilitate variable binding modes and high kinome-wide selectivity. chemrxiv.org

Influence of Substituents on the Thieno[3,2-b]pyridine Core

Substitutions on the thieno[3,2-b]pyridine core are critical for modulating pharmacological activity. Scaffold-hopping exercises, where the thienopyridine core replaces other heterocyclic systems, have successfully identified potent negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). Current time information in Ede, NL. For example, replacing a picolinamide (B142947) core with thieno[3,2-b]pyridine-5-carboxamide yielded compounds with potent mGlu₅ NAM activity. Current time information in Ede, NL.

Further modifications to substituents attached to the core can fine-tune this activity. Studies on anti-proliferative thieno[2,3-b]pyridines revealed that appending a propyl-aryl group at the C-5 position resulted in compounds with potent biological activity, exhibiting IC₅₀ values in the nanomolar range. researchgate.net The nature of the linker and the appended aryl group were both found to be critical for this high activity. researchgate.net In another example, for antiplasmodial thieno[2,3-b]pyridines, the attachment of alkylamino side chains was found to improve both antiplasmodial activity and aqueous solubility. researchgate.net

Table 1: Effect of Core Isosteres on mGlu₅ NAM Potency
CompoundCore StructurehmGlu₅ IC₅₀ (nM)
19aAThieno[3,2-b]pyridine61
19dA1-Methyl-1H-pyrrolo[2,3-b]pyridine93
19bASubstituted Thieno[3,2-b]pyridine328
19cASubstituted Thieno[3,2-b]pyridine357
27fAThieno[3,2-d]pyrimidine1200

Data sourced from a study on mGlu₅ negative allosteric modulators, illustrating how changes to the heterocyclic core affect inhibitory concentration (IC₅₀). Current time information in Ede, NL. A lower IC₅₀ value indicates higher potency.

The position of substituents on the thieno[3,2-b]pyridine scaffold or its appended functional groups can have a dramatic impact on biological activity. A striking example is seen in mGlu₅ NAMs, where moving a fluoro substituent on an attached pyridine (B92270) amide from the 5-position to the 6-position caused a more than 17-fold decrease in potency. Current time information in Ede, NL. Conversely, replacing the 6-fluoro group with a 6-methyl group led to a 3-fold improvement in potency, highlighting the sensitivity of the receptor binding pocket to subtle positional changes. Current time information in Ede, NL.

In the realm of anti-proliferative agents, it has been demonstrated that thieno[2,3-b]pyridines featuring a methylene-hydroxyl group at the C-5 position exhibit enhanced activity compared to their non-hydroxylated counterparts. nih.gov This suggests that the introduction of a hydrogen-bonding group at a specific position can create a favorable interaction with the biological target.

Both electronic and steric properties of substituents play a crucial role in the interaction between thienopyridine derivatives and their target receptors. Studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance antiproliferative activity, likely due to their hydrogen bonding and electronic properties. nih.gov In contrast, bulky groups or halogens were found to decrease activity. nih.gov

However, the context of the specific target is crucial. In a series of thieno[2,3-b]pyridines designed as FOXM1 inhibitors, only compounds bearing a cyano (-CN) group, a potent electron-withdrawing group, were effective at decreasing FOXM1 expression. mdpi.com This indicates a specific requirement for the electronic properties of the substituent in that particular protein-ligand interaction.

Table 2: Effect of Amide Substituent Position on mGlu₅ NAM Potency
CompoundSubstituent on Pyridine AmidehmGlu₅ IC₅₀ (nM)
19aD6-Methyl22
19aB5-Fluoro61
19aC6-Fluoro1100

Data sourced from a study on mGlu₅ negative allosteric modulators, showing how the position of a substituent on an attached pyridine ring dramatically alters potency. Current time information in Ede, NL. A lower IC₅₀ value indicates higher potency.

Conformational Dynamics and the Role of the Pyrrolidine (B122466) Moiety

The advantages of using a pyrrolidine scaffold are linked to the unrestricted conformation of the ring, which can be controlled and "locked" into a desired pucker through the strategic placement of substituents. nih.gov This control over the three-dimensional geometry of the molecule is a key principle in modern drug design.

Inductive and stereoelectronic factors arising from substituents on the pyrrolidine ring directly influence its puckering and, consequently, its pharmacological efficacy. nih.gov While specific conformational studies on 7-Pyrrolidin-1-ylthieno[3,2-b]pyridine are not extensively documented in the public literature, general principles from related systems provide significant insight. For example, studies on other complex molecules have shown that the stereospecific orientation of a substituent on the pyrrolidine ring, such as a methyl group, can fundamentally change the binding mode of the entire molecule within a receptor's binding pocket. nih.gov

This principle is directly applicable to this compound analogues. Modifications to the pyrrolidine ring would be expected to alter its preferred conformation, thereby changing the orientation of the thieno[3,2-b]pyridine core relative to the target protein. This can affect which residues the core interacts with, potentially switching a molecule from an agonist to an antagonist or altering its selectivity profile. The introduction of a chiral center on the pyrrolidine ring has been shown to promote selectivity towards specific kinase isoforms, underscoring the importance of its three-dimensional structure. nih.gov

In many kinase inhibitors, a key structural feature is the hinge-binder motif, a part of the molecule that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. chemrxiv.orgnih.gov While many inhibitors use potent nitrogen-containing heterocycles to anchor themselves tightly to the hinge, the thieno[3,2-b]pyridine core represents a more nuanced approach. Research has shown that the thieno[3,2-b]pyridine scaffold itself has a relatively weak interaction with the kinase hinge region. chemrxiv.org

This weaker interaction is not a disadvantage; rather, it allows for profoundly different binding modes where the inhibitor is not rigidly anchored at the hinge but is instead stabilized in the back pocket of the ATP site. chemrxiv.org This type of binding can lead to exceptionally high kinome-wide selectivity, as the back pocket is often less conserved than the hinge region. chemrxiv.org

In this model, the 7-pyrrolidinyl group plays a crucial role. Instead of directly interacting with the hinge, its function is to correctly position the thieno[3,2-b]pyridine core for optimal interaction with the back-pocket residues. The conformational dynamics of the pyrrolidine ring (as discussed in 4.3.1) would be critical for achieving the precise geometry required for this selective binding. Furthermore, the pyrrolidine moiety provides a vector for further substitutions that can be designed to form additional favorable interactions within the binding site, further enhancing potency and selectivity.

Stereochemical Implications for Receptor Recognition and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For thienopyridine derivatives, including analogues of this compound, the presence of chiral centers can lead to significant differences in pharmacological activity between enantiomers. This stereoselectivity is a direct consequence of the specific and chiral nature of receptor binding pockets.

A prominent example within the thienopyridine class is the antiplatelet agent clopidogrel (B1663587). Clopidogrel possesses a center of asymmetry, leading to two enantiomers: the (S)-enantiomer and the (R)-enantiomer. It has been unequivocally demonstrated that only the (S)-enantiomer, which is dextrorotatory, possesses antithrombotic activity. unair.ac.idakjournals.com The (R)-enantiomer is not only inactive but has also been associated with adverse effects, such as convulsions at high doses in animal studies. unair.ac.id This stark difference in activity underscores the stringent stereochemical requirements of the P2Y12 receptor, the biological target of clopidogrel's active metabolite. nih.govnih.gov The active metabolite, a thiol derivative, irreversibly binds to the P2Y12 receptor, and the specific orientation of the substituents on the chiral center of the (S)-enantiomer is crucial for this interaction. nih.gov

Table 1: Stereoselectivity of Clopidogrel Enantiomers
EnantiomerAntithrombotic ActivityReference
(S)-ClopidogrelActive unair.ac.idakjournals.com
(R)-ClopidogrelInactive unair.ac.idakjournals.com

Similarly, the active metabolite of another thienopyridine, prasugrel, consists of four stereoisomers. Studies have shown that these stereoisomers exhibit different potencies in inhibiting ADP-induced platelet aggregation. The (R,S)-isomer was identified as the most potent, followed by the (R,R)-isomer, highlighting the nuanced stereochemical requirements for optimal receptor binding and inhibition. researchgate.net

These examples strongly suggest that for this compound and its analogues, the stereochemistry at any chiral center would be a critical determinant of their receptor recognition and selectivity. The development of stereoselective syntheses or chiral separation techniques is therefore essential for the evaluation of the individual enantiomers and the identification of the more potent and potentially safer isomer. akjournals.comresearchgate.net

Scaffold Hopping and Fragment-Based Design within the Thienopyridine Class

Scaffold hopping and fragment-based design are powerful strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the core molecular structure. unair.ac.idnoaa.govresearchgate.net The thieno[3,2-b]pyridine scaffold has served as a valuable starting point for such explorations, leading to the discovery of new therapeutic agents with diverse biological activities.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve its biological activity. unair.ac.idresearchgate.net This approach can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or a different side-effect profile. For instance, starting from a thienopyrimidine scaffold, which is closely related to the thienopyridine core, researchers have successfully developed potent inhibitors of VEGFR-2 kinase by exploring various bioisosteric replacements for the thiophene (B33073) ring. nih.govresearchgate.net In one study, a series of thienopyrimidinones were used as a hit scaffold for isosteric replacement of the thiophene ring, resulting in a novel series of quinazolinone derivatives that act as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.govunica.it

Table 2: Scaffold Hopping from Thienopyrimidinone to Quinazolinone for HIV-1 RNase H Inhibition
CompoundScaffoldRNase H IC50 (µM)Reference
Hit CompoundThienopyrimidinoneSubmicromolar nih.gov
Novel DerivativeQuinazolinoneMicromolar to Submicromolar nih.gov

In another example, a scaffold-hopping exercise was performed on a series of picolinamide compounds, leading to the identification of the thieno[3,2-b]pyridine-5-carboxamide core as a competent replacement for the discovery of novel metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators. nih.gov Further exploration led to the discovery of 2,3-difluorobenzamide (B105335) as another effective core replacement. nih.gov

The application of these design strategies has led to the development of thieno[2,3-b]pyridine derivatives as potent c-Met kinase inhibitors. Starting from the known inhibitor cabozantinib, researchers designed and synthesized novel thieno[2,3-b]pyridine derivatives with significant anti-tumor activity. nih.gov

Table 3: Activity of a Novel Thieno[2,3-b]pyridine based c-Met Kinase Inhibitor
CompoundCell LineIC50 (µM)Reference
Compound 10A5490.005 nih.gov
Hela2.833
MCF-713.581
Cabozantinib (Control)A549- nih.gov
Hela-
MCF-7-

Biological Target Identification and Elucidation of Molecular Mechanisms of 7 Pyrrolidin 1 Ylthieno 3,2 B Pyridine

Experimental Approaches for Small Molecule Target Identification

The identification of a small molecule's biological target is a pivotal and often challenging phase in drug discovery and chemical biology. nih.gov Two primary strategies are employed: affinity-based methods, which use a modified version of the small molecule to capture its binding partners, and label-free methods, which assess target engagement using the unmodified compound. nih.gov The selection of a strategy depends on various factors, including the compound's structure-activity relationship and the nature of the anticipated interaction.

Affinity-Based Proteomics Methods

Affinity-based proteomics is a powerful and widely used approach for target identification. nih.gov These techniques rely on the design of a chemical probe, which is typically the small molecule of interest appended with a tag (like biotin) or immobilized on a solid support. researchgate.netnih.gov This probe is used to "fish" for its binding partners within a complex biological sample, such as a cell lysate. researchgate.net

Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and robust method for isolating and identifying protein targets. researchgate.net The fundamental workflow involves several key steps:

Immobilization: The small molecule, 7-pyrrolidin-1-ylthieno[3,2-b]pyridine, would be chemically synthesized with a linker arm that allows it to be covalently attached to a solid support, such as agarose (B213101) or magnetic beads, without compromising its binding activity.

Incubation: The immobilized compound is incubated with a cell or tissue lysate, allowing the target proteins to bind to the "bait."

Washing and Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted from the support, often by using a competitor compound, changing pH, or using a denaturant.

Identification: The eluted proteins are separated, typically by SDS-PAGE, and then identified using high-resolution mass spectrometry. ebi.ac.uk

To distinguish true targets from non-specific binders, several control experiments are essential, such as using an inactive analog of the compound or pre-incubating the lysate with an excess of the free, unmodified compound to compete for binding. researchgate.net Given that other thieno[3,2-b]pyridine (B153574) derivatives are known kinase inhibitors, this approach could be expected to identify various protein kinases as potential targets.

Table 1: Illustrative Data from a Hypothetical AC-MS Experiment for this compound

RankProtein ID (UniProt)Protein NamePeptide CountFold Enrichment (Compound vs. Control)Potential Function
1P06493Proto-oncogene tyrosine-protein kinase Src2815.2Signal Transduction, Kinase
2P31749Mitogen-activated protein kinase 1 (ERK2)2111.5Cell Proliferation, Kinase
3Q13155Pim-1 proto-oncogene, serine/threonine kinase179.8Cell Survival, Kinase
4P04637Cellular tumor antigen p53123.1Transcription Factor
5P6225814-3-3 protein beta/alpha152.5Signal Transduction

This table is for illustrative purposes only and does not represent actual experimental data.

Photoaffinity labeling (PAL) is a sophisticated technique that creates a covalent bond between a small molecule and its target protein upon photoactivation. wikipedia.orgnih.gov This method provides direct evidence of a binding event and can help map the specific binding site. nih.gov The process involves synthesizing a probe by incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound. wikipedia.orgportlandpress.com

The experimental workflow includes:

Probe Incubation: The photoaffinity probe is incubated with cells or a cell lysate in the dark to allow for reversible binding to its target.

Photocrosslinking: The sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, forming a highly reactive intermediate (e.g., a carbene) that covalently crosslinks to nearby amino acid residues in the protein's binding pocket. nih.gov

Enrichment and Identification: The probe is also typically designed with a reporter tag (e.g., biotin (B1667282) or an alkyne). This tag is used to enrich the now covalently-linked protein-probe complexes, which are then identified by mass spectrometry. nih.gov

Table 2: Example of Binding Site Identification using Photoaffinity Labeling

Target ProteinLabeled Peptide SequenceCrosslinked ResidueBinding Site Location
Kinase XIGLG SFGTVYKGly-8ATP-binding pocket (Glycine-rich loop)
Kinase YYIVME YVNGGEMFGlu-91Hinge region

This table is for illustrative purposes only and does not represent actual experimental data.

Activity-based protein profiling (ABPP) is a chemoproteomic method that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govannualreviews.org These probes form a covalent bond with the active site of an enzyme, but only if the enzyme is in a catalytically active conformation. nih.gov

ABPP is particularly powerful when used in a competitive format to identify the targets of a small molecule inhibitor. In this setup, a cell lysate is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe for a specific enzyme class (e.g., serine hydrolases or kinases). If the compound binds to a particular enzyme, it will block the binding of the ABPP probe. The reduction in probe labeling for a specific protein, as quantified by mass spectrometry, indicates that the protein is a target of the compound. nih.gov

Table 3: Hypothetical Results from a Competitive ABPP Experiment

Protein ID (UniProt)Protein NameEnzyme ClassLabeling Ratio (Compound / DMSO)Interpretation
P31751Mitogen-activated protein kinase 3 (ERK1)Kinase0.15Strong Target Engagement
P28482MAP kinase-activated protein kinase 2Kinase0.21Strong Target Engagement
Q9Y4L1Serine/threonine-protein kinase PIM2Kinase0.89No significant engagement
P07830Dipeptidyl peptidase 4Serine Hydrolase0.98Not a target

This table is for illustrative purposes only and does not represent actual experimental data. A ratio << 1 indicates target engagement.

Label-Free Target Identification Approaches

Label-free methods offer a significant advantage by using the small molecule in its native, unmodified form, thereby avoiding the risk that a chemical modification could alter its binding properties. tandfonline.comnih.gov These techniques generally rely on detecting changes in a protein's physical or chemical properties upon ligand binding.

The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule can stabilize a target protein's structure, making it more resistant to degradation by proteases. nih.govpharmafeatures.com The workflow is relatively straightforward and does not require modification of the compound. creative-proteomics.comiaanalysis.com

Incubation: A cell lysate is divided into two aliquots; one is treated with the small molecule (this compound) and the other with a vehicle control (e.g., DMSO).

Proteolysis: A protease, such as pronase or thermolysin, is added to both samples to initiate protein digestion. Target proteins bound to the compound will be protected from proteolysis and remain intact longer than unbound proteins.

Analysis: The reaction is stopped, and the remaining proteins are analyzed. This can be done by separating the proteins on an SDS-PAGE gel and observing differences in band patterns, or more comprehensively by using mass spectrometry to identify and quantify the proteins that are more abundant in the compound-treated sample compared to the control. nih.govcreative-proteomics.com

Table 4: Representative Data from a DARTS Proteomics Experiment

Protein ID (UniProt)Protein NameProtease Resistance Ratio (Compound / Control)p-valueInterpretation
P00533Epidermal growth factor receptor4.50.001Potential Target
P42345Tyrosine-protein kinase JAK23.80.005Potential Target
P08684Vimentin1.10.45Not a likely target
Q04759Heat shock protein 75 kDa, mitochondrial1.30.31Not a likely target

This table is for illustrative purposes only and does not represent actual experimental data. A ratio > 1 indicates protection from proteolysis.

Cellular Thermal Shift Assay (CETSA)

While no specific studies employing the Cellular Thermal Shift Assay (CETSA) on this compound have been documented, this technique represents a primary method for confirming target engagement within a physiological context. elrig.org CETSA operates on the principle of ligand-induced thermal stabilization. nih.gov When a drug binds to its protein target inside a cell, it typically increases the protein's resistance to heat-induced denaturation. nih.govresearchgate.net

The general workflow for CETSA involves treating intact cells with the compound of interest, followed by heating the cell suspension across a temperature gradient. nih.gov After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction. elrig.org The amount of the target protein remaining in the soluble phase is then quantified, often using methods like Western blotting or mass spectrometry (MS). elrig.orgresearchgate.net A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction. researchgate.net

This label-free approach is a powerful tool for validating computational predictions and identifying direct targets from phenotypic screens without chemically modifying the compound, which could alter its biological activity. nih.govnih.gov For a novel compound like this compound, CETSA would be an indispensable step to confirm its interaction with predicted targets in a cellular environment. nih.gov

Integration of Computational and Experimental Methodologies for Target Deconvolution

The process of identifying the specific molecular targets of a compound, known as target deconvolution, increasingly relies on a synergistic combination of computational (in silico) and experimental (in vitro/in vivo) methods. nih.govnih.gov This integrated approach is essential for navigating the complexities of a compound's mechanism of action, especially for hits identified through phenotypic screening. nih.gov

For a molecule like this compound, the process would typically begin with computational screening. This involves using the compound's structure to query databases of protein targets. researchgate.netbiorxiv.org Methods like molecular docking can predict the binding affinity and pose of the ligand within the active sites of various proteins, such as kinases or G-protein coupled receptors. nih.gov Based on these predictions, a list of potential targets is generated.

These in silico hits are then validated through experimental assays. nih.gov For instance, if computational models predict that this compound inhibits a specific enzyme, this would be tested using in vitro enzyme activity assays. nih.gov Subsequently, techniques like CETSA are employed to confirm that this binding occurs within intact cells. nih.gov This iterative cycle of prediction and validation allows researchers to efficiently narrow down the most biologically relevant targets from a vast number of possibilities. nih.gov Studies on related thieno[2,3-b]pyridine (B153569) derivatives have successfully used this integrated approach to identify and validate targets like tyrosyl-DNA phosphodiesterase I (TDP1). rsc.org

Potential Modulatory Effects on Specific Enzyme and Receptor Systems

The thieno[3,2-b]pyridine scaffold is not limited to kinase inhibition. Derivatives have been explored for a range of biological activities, suggesting that this compound could potentially modulate various enzyme and receptor systems.

For example, certain thieno[3,2-b]pyridine-5-carboxamides have been developed as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov These receptors play a key role in modulating synaptic plasticity in the central nervous system. Furthermore, a library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives showed promising antifungal activity, with a preliminary mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in fungi. nih.govmdpi.com Other related thienopyridine structures have been investigated as inhibitors of Pim-1 kinase and LIMK1, enzymes involved in cancer progression. nih.govresearchgate.net

Enzyme Inhibition and Activation Mechanisms

For the thieno[3,2-b]pyridine derivatives that function as kinase inhibitors, the primary mechanism is ATP-competitive inhibition. nih.gov These compounds occupy the ATP-binding site of the kinase, preventing the enzyme from binding its natural substrate (ATP) and subsequently blocking the phosphorylation of downstream target proteins. The selectivity of these inhibitors arises from their specific interactions with less conserved residues in the "back pocket" of the ATP-binding cleft. researchgate.net

In the case of related tetrahydrothieno[3,2-b]pyridine antifungals, transcriptome analysis of a lead compound suggested a different mechanism: the inhibition of fundamental cellular pathways, including nitrogen metabolism and the proteasome. nih.gov This indicates that the thienopyridine scaffold can be adapted to inhibit enzymes outside of the kinase family through distinct mechanisms. The precise mechanism for this compound would depend on its specific protein target(s), which remains to be elucidated.

Receptor Agonism or Antagonism

No specific data regarding the agonistic or antagonistic activity of this compound at any particular receptor has been identified in the reviewed scientific literature.

Advanced Analytical Techniques for Comprehensive Characterization and Research Support of 7 Pyrrolidin 1 Ylthieno 3,2 B Pyridine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 7-Pyrrolidin-1-ylthieno[3,2-b]pyridine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon environments, respectively.

In the ¹H NMR spectrum of related thieno[3,2-b]pyridine (B153574) derivatives, the protons on the pyridine (B92270) and thiophene (B33073) rings exhibit characteristic chemical shifts. For instance, in methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, the proton at position 6 (H-6) typically appears as a doublet of doublets around δ 7.39-7.43 ppm, while the H-7 proton is observed further downfield as a doublet of doublets around δ 8.23-8.27 ppm. mdpi.com The H-5 proton is also a doublet of doublets, appearing at approximately δ 8.80-8.81 ppm. mdpi.com For this compound, the protons of the pyrrolidine (B122466) ring would be expected in the aliphatic region of the spectrum, likely as multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton. In analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides, the carbon atoms of the fused heterocyclic core resonate at distinct chemical shifts. acs.org Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning these proton and carbon signals and confirming the connectivity between the pyrrolidine substituent and the thieno[3,2-b]pyridine core.

Table 1: Representative ¹H NMR Data for a Related Thieno[3,2-b]pyridine Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
6-H 7.43 dd 8.4, 4.4
7-H 8.27 broad d 8.4
5-H 8.81 broad s
OMe 3.85 s

Data is for Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate. mdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. For related 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, the calculated exact mass was confirmed by HRMS (ESI), which found the [M+H]⁺ ion at 316.0910, consistent with the calculated value of 316.0914 for C₁₆H₁₅FN₂OS. acs.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The fragmentation of the thienopyridine core and the loss of the pyrrolidine substituent would yield characteristic daughter ions, providing further structural confirmation.

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic thienopyridine system and the aliphatic pyrrolidine ring. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the thienopyridine rings would be found in the 1600-1450 cm⁻¹ region. In related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, N-H stretching vibrations are observed around 3523-3332 cm⁻¹, and C=O stretching is seen at approximately 1651 cm⁻¹. nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
C=C and C=N Stretch 1600-1450
C-N Stretch 1350-1000

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using a suitable column and solvent system, a sharp, single peak for the target compound would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. In studies of related thieno[2,3-b]pyridines, HPLC is a standard method for determining aqueous solubility. nih.gov

For the isolation of pure this compound, preparative chromatography is often employed. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. In the synthesis of various thieno[3,2-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives, column chromatography is a commonly reported method for purification. mdpi.comnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is critical for achieving effective separation from byproducts and unreacted starting materials.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which is invaluable for confirming the molecular structure of a synthesized compound.

For the broader class of thienopyridines and related nitrogen-containing heterocyclic compounds, X-ray diffraction has been successfully employed to elucidate their solid-state structures. For instance, crystallographic studies on substituted pyrrolo[1,2-b]pyridazines have confirmed the regioselectivity of their synthesis. nih.gov Similarly, the crystal structures of compounds like 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine have been determined, revealing details such as the dihedral angles between the constituent aromatic rings and the nature of intermolecular hydrogen bonds that stabilize the crystal lattice.

However, a review of publicly available scientific literature indicates that specific X-ray crystallographic data for this compound has not been reported. While the technique is highly applicable to this class of compounds, the growth of single crystals of sufficient quality can be a significant challenge, potentially limiting the availability of such data.

Table 1: Representative Crystal Data for Related Heterocyclic Scaffolds

Feature2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Molecular Formula C₁₂H₉N₃
Crystal System Monoclinic
Space Group P2₁/c
Key Structural Feature Dihedral angle between pyridine and azaindole rings is 6.20 (2)°
Note: This data is for a structurally related compound and not this compound. It is presented for illustrative purposes of the type of data obtained from X-ray crystallography.

Hyphenated Techniques for Integrated Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of pure substances. researchgate.net Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable in pharmaceutical and chemical research for their sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. This technique is particularly well-suited for non-volatile and thermally labile compounds, which is often the case for complex heterocyclic molecules. The initial LC separation resolves the target compound from impurities and starting materials, after which the mass spectrometer provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation and quantification.

The development of sensitive LC-MS/MS methods is crucial for the quantification of pharmaceutical ingredients and their impurities. nih.gov For example, a highly sensitive LC-MS/MS method was developed for the quantification of a nitrosamine (B1359907) impurity in sitagliptin, achieving a limit of quantification at the parts-per-million (ppm) level. nih.gov Such a method for this compound would involve optimizing chromatographic conditions (column type, mobile phase composition, and gradient) and mass spectrometric parameters (ionization mode, precursor and product ions for multiple reaction monitoring).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust hyphenated technique, primarily used for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS is a cornerstone for the analysis of various alkaloids and other nitrogen-containing compounds. researchgate.net While the thieno[3,2-b]pyridine core is aromatic and stable, the volatility of the entire this compound molecule would determine the direct applicability of GC-MS without prior derivatization.

Despite the widespread use of these powerful analytical tools, specific LC-MS/MS or GC-MS methods and detailed research findings for the analysis of this compound are not described in the current body of scientific literature. The development and validation of such methods would be a critical step in the formal characterization and quality control of this compound for any research or development application.

Table 2: General Parameters for Hyphenated Technique Method Development

TechniqueSeparation PrincipleIonization MethodsCommon Applications
LC-MS/MS Partitioning between a liquid mobile phase and a solid stationary phaseElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Purity assessment, impurity profiling, quantification, metabolite identification
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phaseElectron Ionization (EI), Chemical Ionization (CI)Analysis of volatile compounds, impurity identification, metabolic profiling
Note: This table outlines general principles and not specific experimental conditions for this compound.

Future Directions and Research Perspectives in 7 Pyrrolidin 1 Ylthieno 3,2 B Pyridine Research

Emerging Trends in Thienopyridine Medicinal Chemistry

The thienopyridine core is a versatile pharmacophore that has given rise to a range of clinically significant drugs. nih.gov The inherent physicochemical properties of the pyridine (B92270) ring, such as its ability to form hydrogen bonds and its aqueous solubility, make it an attractive component in drug design. dntb.gov.uaresearchgate.net Current research trends in thienopyridine medicinal chemistry are expanding beyond their established roles, venturing into new and promising therapeutic areas.

Thienopyridine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.orgijnrd.org For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. nih.govnih.govnih.govresearchgate.net The thieno[3,2-b]pyridine (B153574) scaffold, in particular, has been recognized as an attractive template for developing highly selective kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov

Another significant area of application for thienopyridines is in the development of antiplatelet agents. nih.gov Compounds targeting the P2Y12 receptor are vital in preventing thrombotic events. The exploration of novel thienopyridine derivatives in this domain continues to be an active area of research.

The future for 7-Pyrrolidin-1-ylthieno[3,2-b]pyridine likely lies in its systematic evaluation within these emerging trends. Its unique substitution pattern could confer novel pharmacological properties, making it a candidate for investigation as a kinase inhibitor, an anti-proliferative agent, or for other therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.gov These computational tools offer the potential to significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with bringing new drugs to market. nih.gov For a compound like this compound, AI and ML can be instrumental in navigating the complex chemical space to enhance its therapeutic potential.

Machine learning algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the efficacy and potential toxicity of novel compounds. This predictive power can guide the rational design of derivatives of this compound with improved pharmacological profiles. For example, quantitative structure-activity relationship (QSAR) models can be developed to identify the key structural features that contribute to its biological activity.

Development of Next-Generation Synthetic Strategies for Complex Thienopyridine Derivatives

The synthesis of complex heterocyclic compounds like thienopyridines often requires multi-step procedures. The development of novel and efficient synthetic methodologies is crucial for the exploration of the chemical space around the this compound scaffold. Recent advances in synthetic organic chemistry offer exciting possibilities for the creation of diverse libraries of thienopyridine derivatives for biological screening. nih.gov

Modern synthetic approaches, such as one-pot reactions and the use of green chemistry principles, can streamline the synthesis of these complex molecules. ekb.eg For instance, the development of novel cyclization strategies can provide more direct and higher-yielding routes to the thieno[3,2-b]pyridine core. The functionalization of the core structure at various positions can also be achieved through advanced techniques, allowing for the introduction of a wide range of substituents. researchgate.net

Future synthetic efforts focused on this compound could involve the development of stereoselective syntheses to control the chirality of the pyrrolidine (B122466) ring, which can have a significant impact on biological activity. The application of these next-generation synthetic strategies will be essential for generating a diverse set of analogs for structure-activity relationship studies and the identification of optimized lead compounds. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications for Thienopyridine Compounds

While thienopyridines have established roles as kinase inhibitors and antiplatelet agents, there is a vast and underexplored landscape of potential biological targets for this class of compounds. The unique chemical architecture of this compound makes it a prime candidate for screening against a wide array of biological targets to uncover novel therapeutic applications.

Recent studies have highlighted the potential of thienopyridine derivatives as antimicrobial and antiviral agents. nih.govmdpi.com The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics, and thienopyridines could offer a promising starting point. mdpi.comnih.gov Furthermore, the diverse biological activities of pyridine-containing compounds suggest that this compound could have potential applications in other therapeutic areas as well. ijnrd.orgekb.eg

A systematic approach to target identification, utilizing high-throughput screening and chemoproteomics, could reveal previously unknown molecular targets for this compound. This exploration could lead to the development of first-in-class therapies for a range of diseases. The thieno[3,2-b]pyridine scaffold has already been shown to be a versatile starting point for the development of inhibitors for underexplored protein kinases. researchgate.netnih.gov

The following table provides a summary of various thienopyridine derivatives and their documented biological activities, illustrating the broad potential of this scaffold.

Compound ClassExample DerivativeBiological Activity
Thieno[3,2-b]pyridinesMU1464Selective kinase inhibitor
Thieno[3,2-b]pyridinesMU1668Selective kinase inhibitor
Thieno[2,3-b]pyridines5-bromo-thieno[2,3-b]pyridine derivativePim-1 inhibitor
Thieno[2,3-b]pyridines4-(phenylamino)thieno[2,3-b]pyridine derivativeAntiviral (HSV-1)
Thieno[2,3-c]pyridinesDiethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylateAnticancer (Hsp90 inhibitor)

The continued investigation of this compound and its derivatives, guided by emerging trends in medicinal chemistry, advanced computational methods, and innovative synthetic strategies, holds the promise of delivering novel and effective therapeutic agents for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Pyrrolidin-1-ylthieno[3,2-b]pyridine?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like thieno[3,2-b]pyridine derivatives. For example, cyclopropane-containing intermediates (e.g., ethyl 2-aryloxo/arylthio derivatives) are reacted with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) . Key steps include purification via column chromatography and structural validation using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How is high purity (>95%) achieved during synthesis?

  • Methodology : Recrystallization in polar solvents (e.g., ethanol or acetonitrile) combined with silica gel chromatography is effective. For analogs like 7-chlorothieno[3,2-b]pyridine, purity >97% is achieved using gradient elution with hexane/ethyl acetate mixtures . Dynamic monitoring via TLC ensures intermediate purity .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and heterocyclic backbone integrity. DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex splitting in thienopyridine systems .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • IR : Identifies functional groups (e.g., C-N stretches in pyrrolidine) .

Advanced Research Questions

Q. How does pyrrolidin-1-yl substitution influence biological activity in thieno[3,2-b]pyridines?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., chloro, methoxy) in cytotoxicity assays. For example, replacing chlorine with pyrrolidine in 7-chlorothieno[3,2-b]pyridine enhances solubility and modulates interactions with ATP-binding cassette (ABC) transporters in multidrug-resistant cancer models . Dose-response curves and IC50_{50} values across cell lines (e.g., KB-V1 vs. CCRF-CEM) highlight substituent-specific effects .

Q. How can contradictions in cytotoxicity data be resolved?

  • Methodology :

  • Cross-validation : Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm activity .
  • Solvent controls : Polar solvents like DMSO may artificially enhance permeability; compare results with aqueous buffers .
  • Cell line specificity : Test activity in both sensitive and resistant lines (e.g., leukemia vs. solid tumors) to identify context-dependent mechanisms .

Q. What solvent systems optimize reactivity in functionalization reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while toluene/ethanol mixtures facilitate Suzuki-Miyaura coupling for aryl group introduction . For acid-sensitive steps, dichloromethane with controlled pH (e.g., NaHCO3_3) minimizes side reactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture sensitivity : Karl Fischer titration monitors water content; desiccants (e.g., silica gel) are critical for hygroscopic batches .

Q. What computational tools predict physicochemical properties?

  • Methodology :

  • QSPR/QSAR : Models correlate logP and polar surface area with bioavailability. For analogs like 7-chlorothieno[2,3-c]pyridine, neural networks predict solubility within ±5% error .
  • DFT calculations : Optimize geometry (e.g., Gaussian 16) to study electronic effects of pyrrolidine substitution on aromatic π-systems .

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